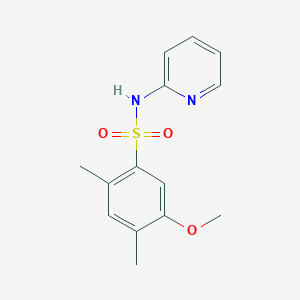
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPB-163, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB-163 is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
作用机制
The mechanism of action of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and fluid secretion. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been found to exhibit several interesting biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been found to reduce the levels of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, one limitation of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide is that it has low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of specific molecular targets of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide and the elucidation of its mechanism of action. Additionally, further studies on the potential therapeutic applications of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide in various diseases are needed.
合成方法
The synthesis of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been reported in several research articles. One of the most commonly used methods involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonamide with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methoxyamine hydrochloride to yield 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学研究应用
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide is in the field of cancer research. Several studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
5-methoxy-2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-11(2)13(9-12(10)19-3)20(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEKVWQDIMHIAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


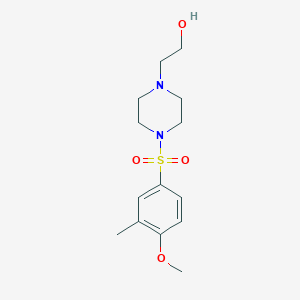

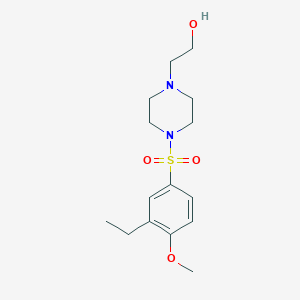
![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
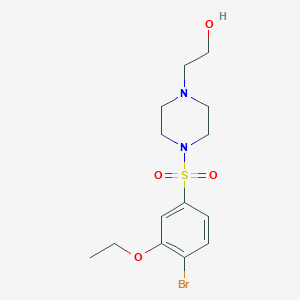
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
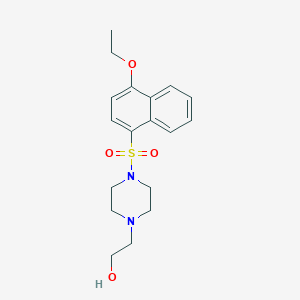
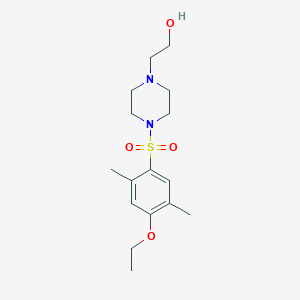

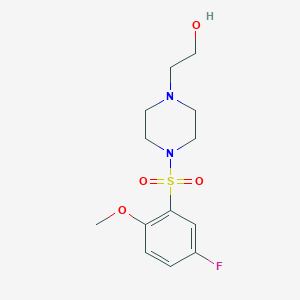
![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513306.png)

